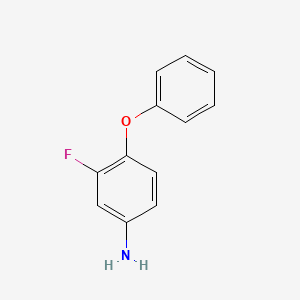

3-Fluoro-4-phenoxyaniline

Vue d'ensemble

Description

“3-Fluoro-4-phenoxyaniline” is a chemical compound with the molecular formula C12H10FNO . It is used for research and development purposes .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H10FNO/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8H,14H2 . This indicates the specific arrangement of atoms in the molecule.

Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 203.22 .

Applications De Recherche Scientifique

pH Sensitive Probes

3-Fluoro-4-phenoxyaniline, and similar fluorinated analogs, are used in creating pH-sensitive probes. These compounds, such as fluorinated o-aminophenol derivatives, are used to measure intracellular pH. The fluorinated analogs, like N-ethyl-5-fluoro-2-aminophenol N,O-diacetate, exhibit significant shifts in titration, making them useful in biological and chemical analyses (Rhee, Levy, & London, 1995).

Investigating Biochemical Transformations

Fluorinated analogs of phenols, including this compound, are instrumental in studying the biochemical transformation of phenol to benzoate in anaerobic conditions. These studies have utilized isomeric fluorophenols to investigate such transformations, shedding light on biochemical processes in environmental and industrial contexts (Genthner, Townsend, & Chapman, 1989).

Protein Degradation Research

In medicinal and biological chemistry, the hydroxylation and fluorination of proline, similar to the modifications in this compound, alter molecular recognition by biological systems. This has implications in the targeted protein degradation, particularly in the context of synthetic modifications like fluoro-hydroxyprolines, which are used in the study of diseases and drug discovery (Testa et al., 2018).

Understanding Environmental Toxicity

Compounds related to this compound, such as fluorinated anilines, have been assessed for their environmental toxicity using metabonomic techniques. This research helps in identifying novel biomarkers of xenobiotic toxicity and understanding the mechanisms of action of toxic chemicals in ecological systems (Bundy et al., 2002).

Biodegradation Studies

The degradation of fluoroanilines, closely related to this compound, has been a subject of study in biodegradation research. Strains like Rhizobium sp. have been found to degrade these compounds, offering insights into environmental remediation and the biodegradability of such industrial compounds (Zhao et al., 2019).

Molecular Interactions in Pharmaceuticals

The derivatives of 1,2,4-triazoles, including fluoro derivatives like this compound, have been synthesized and studied for their molecular interactions. Such research is significant in pharmaceuticals, where understanding these interactions can lead to the development of more effective drugs (Shukla et al., 2014).

Kinase Inhibitors in Cancer Research

Docking and quantitative structure-activity relationship studies involving compounds similar to this compound have been conducted to understand their role as kinase inhibitors, which is crucial in cancer research. These studies assist in determining molecular features contributing to high inhibitory activity, essential for developing targeted cancer therapies (Caballero et al., 2011).

Material Science and Polymer Synthesis

Research into fluorinated anilines and related compounds has implications in material science and polymer synthesis. Studies involving the synthesis and characterization of fluorinated monomers and their polymers are key to developing high-performance materials for various industrial applications (Xiao et al., 2003).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-fluoro-4-phenoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUZQKSUMLAOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

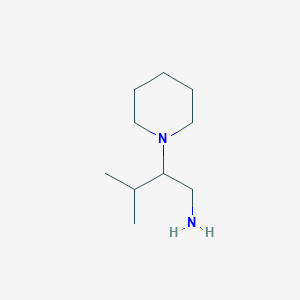

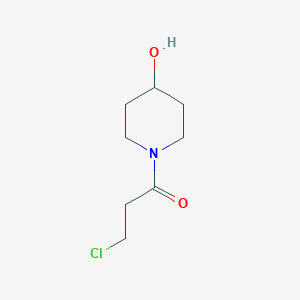

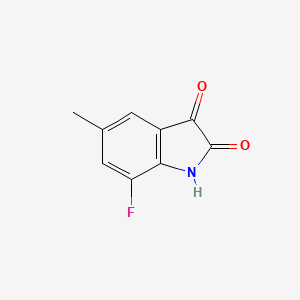

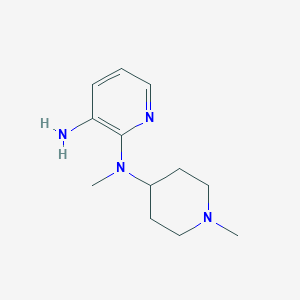

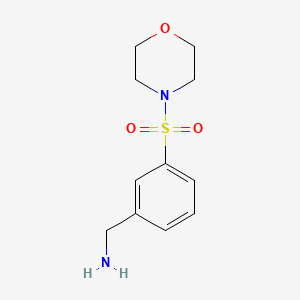

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,12-Dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione](/img/structure/B1368003.png)

![2-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid](/img/structure/B1368018.png)

![N-[(5-bromofuran-2-yl)methyl]cyclopropanamine](/img/structure/B1368020.png)